molecular formula C7H4Cl2F3N B1398052 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 917969-77-8

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No. B1398052
M. Wt: 230.01 g/mol
InChI Key: WFJHZHHDELZBRW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Electrophilic Substitutions and Isomerization

2-Chloro-6-(trifluoromethyl)pyridine, when treated with specific reagents like lithium diisopropylamide and iodine, can undergo neat conversion to its 3-iodo derivative. This derivative can be further isomerized to form 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, useful in various reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).

Synthesis and Application in Herbicides

2-Chloro-5-trifluoromethyl pyridine serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, biochemicals, and notably, herbicides. Its synthesis methods and applications have been explored extensively, emphasizing its role in the development of agrochemical products (Li Zheng-xiong, 2004).

Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine have shown promising results. Additionally, its interaction with DNA has been monitored, highlighting its potential in biological applications (Evecen, Kara, İdil, & Tanak, 2017).

Regioexhaustive Functionalization

Research demonstrates the possibility of converting chloro(trifluoromethyl)pyridines into various carboxylic acids, using methods like site-discriminating deprotonation and iodine migration. This functionalization approach has significant implications for the versatility of these compounds in synthetic chemistry (Cottet & Schlosser, 2004).

Solubility Studies

The solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvent mixtures, such as ethanol and 1-propanol, has been analyzed. Understanding its solubility characteristics is crucial for its application in different chemical environments (Jouyban, Martínez, & Acree, 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJHZHHDELZBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733143
Record name 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine

CAS RN

917969-77-8
Record name 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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